molecular formula C26H32N2O5 B15083231 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15083231
M. Wt: 452.5 g/mol
InChI Key: DLZHEGKOFYIMNZ-ZNTNEXAZSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with diverse aryl and alkyl groups. Key structural features include:

  • 3-Hydroxy group: A polar substituent that enhances solubility and may participate in target binding.
  • 5-Aryl group: A 4-hydroxyphenyl moiety, contributing π-π stacking interactions and modulating electronic properties.
  • 4-Aroyl group: A 4-isobutoxy-3-methylbenzoyl group, which increases steric bulk and lipophilicity compared to simpler benzoyl derivatives.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O5/c1-16(2)15-33-21-11-8-19(14-17(21)3)24(30)22-23(18-6-9-20(29)10-7-18)28(13-12-27(4)5)26(32)25(22)31/h6-11,14,16,23,29-30H,12-13,15H2,1-5H3/b24-22+

InChI Key

DLZHEGKOFYIMNZ-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O)OCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to achieve large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and dimethylamino groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Melting Points: Bulky groups (e.g., 4-tert-butylphenyl in Compound 20) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing .

Yield Trends: Electron-rich aryl aldehydes (e.g., 4-dimethylaminophenyl in Compound 21) may improve reaction efficiency, though yields are unreported . Steric hindrance (e.g., 2-ethoxybenzoyl in Compound 41) reduces yield (44%) compared to simpler analogs .

Structure-Activity Relationship (SAR) Insights

Role of the 5-Aryl Group:

  • Hydroxyl vs. Methoxy : The target compound’s 4-hydroxyphenyl group may enhance solubility and hydrogen-bonding capacity compared to the 4-methoxyphenyl group in ’s analog .
  • Electron-Donating Groups: 4-Dimethylaminophenyl (Compound 21) and 4-tert-butylphenyl (Compound 20) likely increase electron density, altering binding affinity in biological targets .

Impact of the 4-Aroyl Group:

  • Isobutoxy vs.

1-Substituent Modifications:

  • Dimethylaminoethyl vs. Hydroxypropyl: The dimethylaminoethyl group in the target compound (vs. 2-hydroxypropyl in most analogs) may enhance basicity and bioavailability, as seen in ’s analog with similar substitution .

Pharmacological Implications

While pharmacological data for the target compound are unavailable, trends from analogs suggest:

Antimicrobial Potential: Pyrrol-2-one derivatives with hydroxyl and aryl groups (e.g., ’s compound) exhibit activity against bacterial and fungal strains .

Kinase Inhibition : Analogous structures (e.g., 4-benzoyl derivatives) have shown inhibitory effects on tyrosine kinases, suggesting a possible mechanism for the target compound .

Biological Activity

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as a pyrrolone derivative, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C26H32N2O
  • Molecular Weight : 452.55 g/mol
  • CAS Number : 489421-92-3

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler organic precursors. The detailed synthetic pathway includes reactions involving dimethylamino ethyl groups and hydroxyphenyl moieties, contributing to its unique structure and potential biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit the activity of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may reduce the production of pro-inflammatory mediators like leukotriene B4 (LTB4) .
  • Cytotoxicity :
    • Studies have demonstrated that certain derivatives of pyrrolones exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against prostate carcinoma and leukemia cells .
  • Enzyme Inhibition :
    • The compound has been reported to act as an inhibitor for several cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19), which are crucial for drug metabolism . This inhibition can lead to significant drug-drug interactions.

Case Study 1: Anti-cancer Activity

A study evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM across different cell types.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory pathways, the compound was tested for its ability to modulate cytokine production in macrophages. It significantly reduced the levels of TNF-alpha and IL-6 upon stimulation with LPS (lipopolysaccharide), suggesting a potential therapeutic role in inflammatory diseases.

Data Table: Biological Activities

PropertyActivity DescriptionReference
Anti-inflammatoryInhibits LTA4H activity
CytotoxicityIC50 values between 10-50 µM against tumor cells
Enzyme inhibitionInhibits CYP1A2 and CYP2C19
Cytokine modulationReduces TNF-alpha and IL-6 levels

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., hydroxy groups at C3 and C5, dimethylaminoethyl chain at N1) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS in matched calculated [M+H]+ within 0.014 Da error) .
  • FTIR : Validates functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzoyl moiety) .
  • Melting point analysis : Sharp melting ranges (e.g., 249–251°C in ) indicate high crystallinity and purity .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Advanced Research Focus
SAR studies focus on substituent effects:

  • Aroyl group (C4) : shows that 4-methylbenzoyl derivatives (compound 20) vs. 4-isobutoxy-3-methylbenzoyl (target compound) influence lipophilicity and binding affinity .
  • N1 substituents : Hydrophilic groups (e.g., 2-hydroxypropyl in ) improve solubility, while dimethylaminoethyl enhances membrane permeability .
  • C5 aryl groups : Electron-rich substituents (e.g., 4-hydroxyphenyl) may stabilize hydrogen bonding in target interactions .

What computational methods predict reaction pathways for synthesizing derivatives?

Q. Advanced Research Focus

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates, as applied in ’s reaction path searches .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

How do researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Focus
Contradictions may arise from tautomerism or dynamic proton exchange. For example:

  • Tautomeric equilibria : The 3-hydroxy group in pyrrol-2-ones can shift between enol and keto forms, altering NMR peak splitting. Use variable-temperature NMR to stabilize dominant tautomers .
  • Dynamic proton exchange : Broadened ¹H NMR signals (e.g., NH or OH protons) can be resolved with deuterated solvents or suppression techniques .

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH optimization : The 3-hydroxy and 4-hydroxyphenyl groups are pH-sensitive. Buffered solutions (pH 6–8) minimize degradation .
  • Lyophilization : Freeze-drying enhances long-term storage stability by reducing hydrolytic cleavage of the benzoyl group .
  • Protecting groups : Temporarily protect labile hydroxyls (e.g., acetylation) during synthesis, then deprotect post-purification .

How can researchers design analogs to mitigate metabolic liabilities?

Q. Advanced Research Focus

  • Metabolic soft spots : The dimethylaminoethyl chain (N1) and isobutoxy group (C4) are prone to oxidative metabolism. Strategies include:
    • Deuterium incorporation : Replace C-H bonds with C-D at vulnerable positions to slow CYP450-mediated oxidation.
    • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) near metabolically active sites .

What in vitro assays are suitable for evaluating target engagement?

Q. Advanced Research Focus

  • Fluorescence polarization : Measure binding affinity to recombinant proteins (e.g., kinases) using fluorescently labeled derivatives.
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon/koff) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

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